molecular formula C18H20N6OS B2525055 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 863452-65-7

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2525055
M. Wt: 368.46
InChI Key: SNFCODWSRWUQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the triazolopyrimidine core might participate in nucleophilic substitution reactions, while the piperidinyl ethanone group could be involved in condensation reactions .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis and chemical characterization of derivatives related to this compound. These studies are foundational for exploring the chemical properties and potential applications of such compounds. For instance, the synthesis of diheteroaryl thienothiophene derivatives showcases the chemical versatility and potential for further functionalization of similar compounds (Mabkhot, Al-Majid, & Alamary, 2011).

Biological Activities

The exploration of biological activities is a significant area of research for compounds with this structure. Various synthesized derivatives have been evaluated for their potential antimicrobial, antifungal, and anticancer activities. This research is crucial for identifying new therapeutic agents. For example, some novel pyrazolo[1,5‐a]pyrimidine derivatives have shown moderate effects against bacterial and fungal species, indicating the potential for developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Pharmacological Applications

The pharmacological exploration of these compounds, including their analgesic, antiparkinsonian, and anti-inflammatory activities, is another critical research direction. Such studies aim to discover and develop new drugs based on these chemical frameworks. For example, compounds derived from similar chemical structures have shown promising analgesic and antiparkinsonian activities, which could lead to new treatments for chronic pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Heterocyclic Chemistry

The compound's role in synthesizing heterocyclic compounds is noteworthy, as these structures are central to developing pharmaceuticals, dyes, and agricultural chemicals. Research into creating new heterocyclic compounds based on this structure contributes to a broader understanding of potential industrial and medical applications. For instance, the efficient synthesis of benzothiazole- and benzimidazole-based heterocycles from similar compounds highlights the methodological advancements and potential for creating novel materials and drugs (Darweesh, Mekky, Salman, & Farag, 2016).

Future Directions

The study of triazolopyrimidine derivatives is an active area of research due to their diverse biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-15(23-9-5-2-6-10-23)12-26-18-16-17(19-13-20-18)24(22-21-16)11-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCODWSRWUQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone

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